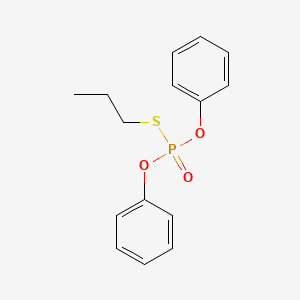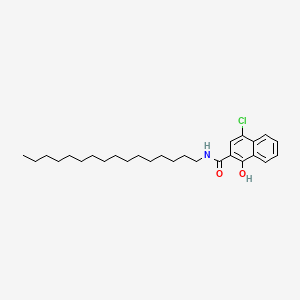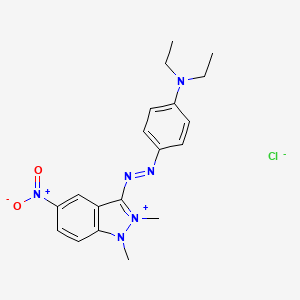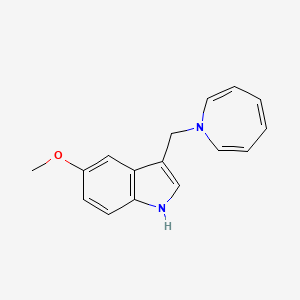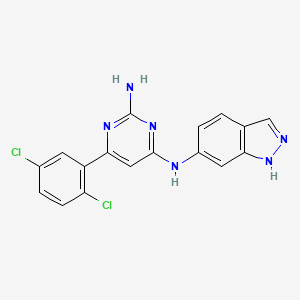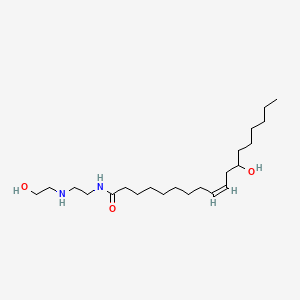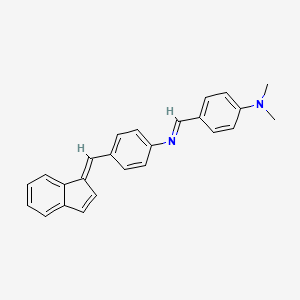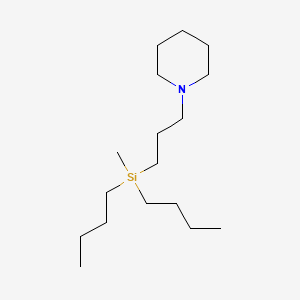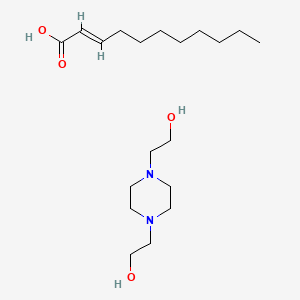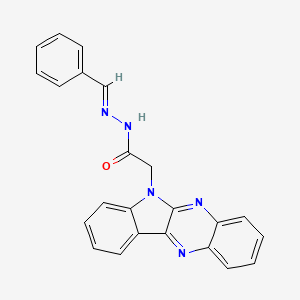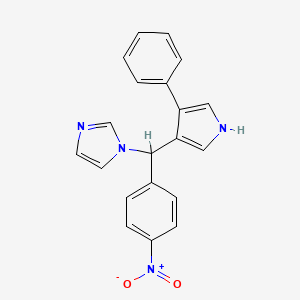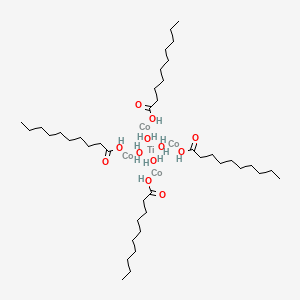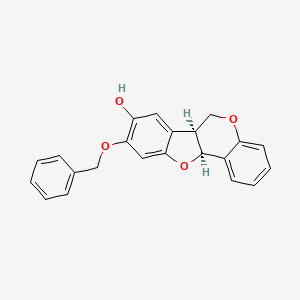
dizinc;dioxido(oxo)phosphanium;pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dizinc;dioxido(oxo)phosphanium;pentahydrate can be synthesized through the reaction of zinc salts with phosphoric acid under controlled conditions. One common method involves the reaction of zinc oxide (ZnO) with phosphoric acid (H3PO4) in an aqueous solution, followed by crystallization to obtain the pentahydrate form.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using zinc oxide and phosphoric acid. The reaction is carried out in reactors with precise temperature and pH control to ensure the formation of the desired hydrate. The resulting product is then purified and dried to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Dizinc;dioxido(oxo)phosphanium;pentahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where ligands or atoms are replaced by other species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides (e.g., Cl-, Br-) and other nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc phosphate, while reduction could produce zinc metal or lower oxidation state zinc compounds.
Scientific Research Applications
Dizinc;dioxido(oxo)phosphanium;pentahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other zinc-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme activity and metal ion transport.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, coatings, and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of dizinc;dioxido(oxo)phosphanium;pentahydrate involves its interaction with molecular targets and pathways in various systems. In biological systems, it can interact with enzymes and proteins, influencing their activity and function. The compound’s ability to coordinate with metal ions and form stable complexes is key to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Zinc phosphate: Similar in composition but differs in hydration state and structure.
Zinc oxide: A simpler compound with different chemical properties and applications.
Zinc sulfate: Another zinc-containing compound with distinct uses and reactivity.
Uniqueness
Dizinc;dioxido(oxo)phosphanium;pentahydrate is unique due to its specific coordination environment and hydration state, which confer distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Properties
CAS No. |
7785-16-2 |
|---|---|
Molecular Formula |
H10O11P2Zn2+2 |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
dizinc;dioxido(oxo)phosphanium;pentahydrate |
InChI |
InChI=1S/2HO3P.5H2O.2Zn/c2*1-4(2)3;;;;;;;/h2*(H,1,2,3);5*1H2;;/q;;;;;;;2*+2/p-2 |
InChI Key |
QVZSAZQCEODDOU-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


